1-(1-Methoxypropan-2-yl)piperazine

Catalog No.
S779035
CAS No.
682802-89-7
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methoxypropan-2-yl)piperazine

CAS Number

682802-89-7

Product Name

1-(1-Methoxypropan-2-yl)piperazine

IUPAC Name

1-(1-methoxypropan-2-yl)piperazine

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

NNFUHFBTNNTORE-UHFFFAOYSA-N

SMILES

CC(COC)N1CCNCC1

Canonical SMILES

CC(COC)N1CCNCC1

1-(1-Methoxypropan-2-yl)piperazine (CAS: 682802-89-7) is a substituted piperazine derivative primarily utilized as a specialized building block in the synthesis of complex active pharmaceutical ingredients (APIs). [1] Its structure, featuring a chiral center and a methoxypropyl group on one of the piperazine nitrogens, imparts specific steric and electronic properties that are critical for its role in constructing targeted therapeutic molecules, most notably as a key intermediate in the synthesis of the hedgehog pathway inhibitor Sonidegib (LDE225). [2] Unlike simpler N-alkyl piperazines, this compound is selected when precise molecular architecture is required to achieve desired pharmacological activity and to facilitate specific, high-yield coupling reactions in multi-step synthesis pathways.

Substituting 1-(1-Methoxypropan-2-yl)piperazine with more common analogs like N-methylpiperazine or unsubstituted piperazine is not feasible in its primary, high-value applications. The specific methoxypropyl substituent is not merely a placeholder; it is an integral part of the final API's structure, such as in Sonidegib, where it is required for binding to the smoothened (SMO) receptor. [1] Using a simpler analog would result in the synthesis of an entirely different, non-functional molecule, leading to complete failure of the synthetic campaign. Even substitution with a close structural isomer could alter the steric and electronic profile sufficiently to disrupt the target engagement or introduce unforeseen side reactions, making this specific intermediate a non-interchangeable requirement for its validated synthetic routes.

Essential Precursor for the Synthesis of Hedgehog Pathway Inhibitor Sonidegib (LDE225)

1-(1-Methoxypropan-2-yl)piperazine is explicitly specified as a key starting material in multiple patented synthesis routes for Sonidegib, a drug approved for treating advanced basal cell carcinoma. [1] In these processes, the secondary amine of the piperazine ring undergoes a crucial cyclization reaction with a sulfonated biphenyl carboxamide intermediate. The use of a simpler amine, such as piperazine or N-methylpiperazine, would not yield Sonidegib. The patent outlines a process that is designed to be economical, environmentally friendly, and suitable for industrial production, underscoring the compound's role in a validated, scalable manufacturing process. [1]

Evidence DimensionSuitability as a direct precursor in API synthesis
Target Compound DataRequired intermediate for the industrial synthesis of Sonidegib.
Comparator Or BaselineGeneric N-alkyl piperazines (e.g., N-methylpiperazine): Cannot be used to produce the target API, Sonidegib.
Quantified DifferenceQualitatively absolute; substitution results in 0% yield of the desired product.
ConditionsPatented multi-step synthesis involving a final cyclization reaction to form the Sonidegib molecule.

For any team involved in the synthesis or procurement for Sonidegib manufacturing, this exact CAS number is a non-negotiable starting material.

Enabling High-Yield Synthesis Routes with Simplified Process Conditions

Patented methods for preparing Sonidegib using 1-(1-Methoxypropan-2-yl)piperazine are designed for process simplicity and industrial scalability. The final cyclization step is conducted at moderate temperatures, typically between 80-100°C. [1] This contrasts with many C-N coupling reactions involving less reactive or more sterically hindered amines that may require higher temperatures, specialized catalysts, or harsher conditions, which can lead to side-product formation and more complex purification. The compatibility of this intermediate with a 'simple process' that is 'economical and environmentally friendly' is a key advantage for large-scale production. [1]

Evidence DimensionProcess Condition Compatibility
Target Compound DataEnables a final cyclization reaction at moderate temperatures (80-100°C).
Comparator Or BaselineGeneral C-N coupling reactions with less optimized amines: Often require higher temperatures (>100°C) or more complex catalytic systems, increasing process cost and complexity.
Quantified DifferenceAllows for simpler, more economical, and environmentally favorable process conditions compared to routes requiring more forcing conditions.
ConditionsIndustrial synthesis of a complex API (Sonidegib).

Procuring this specific intermediate allows manufacturers to leverage a validated, efficient, and scalable synthesis route, reducing process development time and manufacturing costs.

Manufacturing of Sonidegib (LDE225) for Oncology Therapeutics

The primary and most critical application is the use of this compound as a direct, non-interchangeable intermediate in the commercial and developmental synthesis of Sonidegib. This API is approved for the treatment of advanced basal cell carcinoma, making the compound essential for pharmaceutical manufacturers in the oncology space. [1]

Process Development and Scale-Up for Hedgehog Pathway Inhibitors

For contract development and manufacturing organizations (CDMOs) and pharmaceutical process chemistry teams, this compound is the correct choice when implementing or optimizing the synthesis of Sonidegib. Its use is tied to established, scalable processes with moderate reaction conditions, simplifying technology transfer and reducing the risks associated with scale-up. [2]

Development of Libraries for Novel Kinase or GPCR Inhibitors

In medicinal chemistry and drug discovery, the unique methoxypropylpiperazine moiety can be used as a scaffold. Its proven success in the Sonidegib structure suggests its potential utility in creating new chemical entities where this specific substitution pattern can confer desirable properties like target affinity, solubility, or metabolic stability compared to simpler piperazine analogs.

XLogP3

-0.1

Dates

Last modified: 08-15-2023

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